
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a purine derivative.
Fluoroethylation: The 9-position is modified by introducing a 2,2-difluoroethyl group, often using reagents such as 2,2-difluoroethyl bromide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common for purines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while hydrolysis can lead to the formation of purine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral or anticancer research.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine would depend on its specific application. In biological systems, it may interact with enzymes or nucleic acids, potentially inhibiting or modifying their function. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropurine: Lacks the 2,2-difluoroethyl group but shares the dichloro substitution pattern.
9-(2,2-Difluoroethyl)purine: Lacks the chlorine atoms but has the same fluoroethyl group.
6-Chloropurine: Contains only one chlorine atom and no fluoroethyl group.
Uniqueness
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine is unique due to the combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. The presence of these halogens can enhance its stability, binding affinity, and specificity in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C7H4Cl2F2N4 |
|---|---|
Molekulargewicht |
253.03 g/mol |
IUPAC-Name |
2,6-dichloro-9-(2,2-difluoroethyl)purine |
InChI |
InChI=1S/C7H4Cl2F2N4/c8-5-4-6(14-7(9)13-5)15(2-12-4)1-3(10)11/h2-3H,1H2 |
InChI-Schlüssel |
BUNQHACSGWLQJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1CC(F)F)N=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B12861227.png)

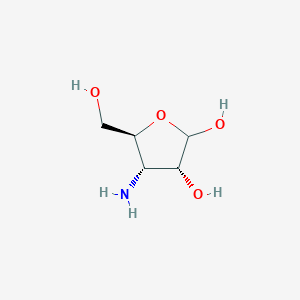
![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
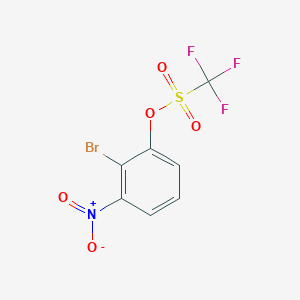
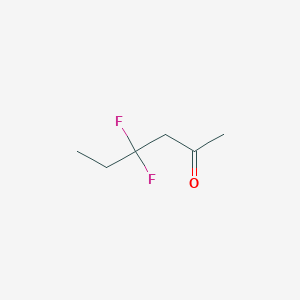
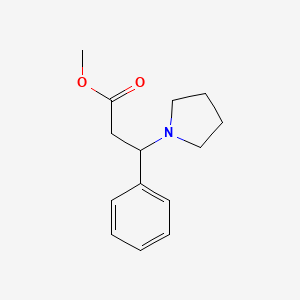

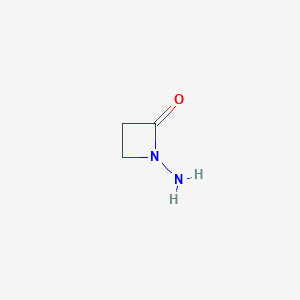
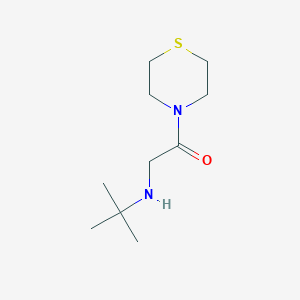

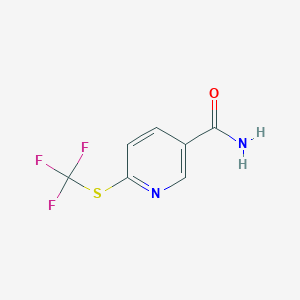
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)

